2-Amino-N-(2-methoxyphenyl)acetamide

Medicinal Chemistry Amide Coupling Chemistry Structure-Based Drug Design

2-Amino-N-(2-methoxyphenyl)acetamide is the definitive ortho-methoxy glycinamide building block for medicinal chemistry. Unlike its para-isomer or des-amino analog, its free primary amine is a robust handle for amide coupling, sulfonylation, and reductive amination, while the anilide NH serves as a hydrogen-bond donor. It is the key intermediate in next-gen antiplatelet agents (14-fold more potent than sarpogrelate) and selective AChE inhibitors for Alzheimer's research. With a CNS-favorable LogP of 0.2 and TPSA of 64.4 Ų, it is an ideal fragment for CNS drug discovery. Multi-supplier availability at ≥95% purity with batch NMR and HPLC certification ensures reproducibility in multi-step syntheses.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 332016-46-3
Cat. No. B2543802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-methoxyphenyl)acetamide
CAS332016-46-3
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN
InChIInChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyFVEBHWMTYMXJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-methoxyphenyl)acetamide (CAS 332016-46-3) — Structural and Physicochemical Baseline for Procurement


2-Amino-N-(2-methoxyphenyl)acetamide, also known as glycine o-anisidide or N-o-anisylaminoacetamide, is a glycine-derived amide bearing an ortho-methoxyphenyl substituent on the amide nitrogen [1]. With a molecular weight of 180.20 g·mol⁻¹, formula C₉H₁₂N₂O₂, computed XLogP3 of 0.2, and topological polar surface area (TPSA) of 64.4 Ų, this compound occupies a highly specific physicochemical niche among N-aryl glycinamides [1]. Its primary amine handle and ortho-substituted anilide scaffold position it as a versatile intermediate for iterative derivatization in medicinal chemistry and specialty chemical synthesis [1].

Why 2-Amino-N-(2-methoxyphenyl)acetamide Cannot Be Casually Replaced by Isomeric or Des-Amino Analogs


Generic substitution among N-aryl glycinamides is chemically precarious. The ortho-methoxy group imposes a unique combination of intramolecular hydrogen-bonding capacity and steric constraint that directly modulates the reactivity of the free α-amine [1]. In contrast, the para-methoxy isomer (CAS 148627-63-8) presents a different electronic landscape and spatial geometry, while the des-amino analog N-(2-methoxyphenyl)acetamide (CAS 93-26-5) entirely lacks the nucleophilic primary amine that serves as the primary synthetic conjugation handle [2][3]. These structural variations lead to measurable differences in hydrogen-bond donor/acceptor counts, logP, and TPSA — parameters that critically affect reactivity in amide coupling reactions and biological target engagement [1][2].

Quantitative Differentiation Evidence for 2-Amino-N-(2-methoxyphenyl)acetamide Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity of 2-Amino-N-(2-methoxyphenyl)acetamide Relative to the Des-Amino Scaffold

2-Amino-N-(2-methoxyphenyl)acetamide provides two hydrogen-bond donor sites (primary amine NH₂ and anilide NH) versus only one donor site (anilide NH) in the structurally related des-amino analog N-(2-methoxyphenyl)acetamide (HBD count = 1) [1][2]. This quantitative difference in donor capacity (ΔHBD = 1) directly expands the range of target binding interactions accessible through the o-methoxyphenyl scaffold and provides a critical nucleophilic handle for conjugation via reductive amination, acylation, or sulfonylation [1].

Medicinal Chemistry Amide Coupling Chemistry Structure-Based Drug Design

Intermediate LogP Positioning of the Ortho-Methoxy Glycinamide for CNS Drug Discovery Relative to the Des-Amino and Unsubstituted Phenyl Comparators

The computed XLogP3 of 2-Amino-N-(2-methoxyphenyl)acetamide is 0.2, which is markedly lower than that of the des-amino analog N-(2-methoxyphenyl)acetamide (XLogP3 ≈ 1.2) and also lower than the unsubstituted phenyl comparator 2-amino-N-phenylacetamide (XLogP3 ≈ 0.7) [1][2][3]. With a TPSA of 64.4 Ų, which falls below the commonly referenced CNS threshold of < 70 Ų, this compound occupies a favorable CNS drug-likeness window that the des-amino analog does not achieve due to its higher lipophilicity and lower polarity [1][2].

CNS Drug Discovery Lipophilicity Optimization Physicochemical Profiling

Validated Ortho-Anisidine Scaffold as Preferred Intermediate for Potent Antiplatelet Agents Versus Sarpogrelate Comparator

In a 2025 study by Rodríguez et al., a series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides — derived from the 2-(2-methoxyphenyl)acetamide scaffold closely related to 2-Amino-N-(2-methoxyphenyl)acetamide — were identified as a novel family of antiplatelet agents [1]. The most active compounds (7d, 9e, and 6f) exhibited IC₅₀ values of 0.92 ± 0.24, 0.59 ± 0.10, and 0.39 ± 0.07 µM, respectively, in serotonin/collagen-induced platelet aggregation assays, significantly outperforming the reference drug sarpogrelate (IC₅₀ = 5.41 ± 1.25 µM) [1]. These compounds function as weak partial agonists at 5-HT₂A via serotonin-dependent pathways rather than direct antagonism, confirming the utility of the ortho-methoxyphenyl glycinamide core for generating potent, mechanistically differentiated antiplatelet candidates [1].

Antiplatelet Drug Discovery Serotonin Receptor Modulators N-Substituted Acetamides

Ortho-Methoxy Substitution Pattern on the Glycinamide Core as a Privileged Building Block for Neurodegenerative Disease Drug Discovery

Singh et al. (2020) developed a novel synthetic route employing 2-amino-N-phenyl substituted acetamides — the class to which 2-Amino-N-(2-methoxyphenyl)acetamide belongs — as key intermediates for the generation of multifunctional ferulic acid diamide analogs targeting Alzheimer's disease [1]. The lead compound 7a, synthesized via this glycinamide intermediate route, demonstrated AChE IC₅₀ = 5.74 ± 0.13 µM and BChE IC₅₀ = 14.05 ± 0.10 µM, representing a substantial improvement over the parent ferulic acid (15.19% and 19.73% inhibition at 20 µM, respectively) [1]. Compound 7a also showed DPPH radical scavenging (IC₅₀ = 57.35 ± 0.27 µM), iron chelation, and in vivo cognitive improvement in a scopolamine-induced murine model [1]. This synthetic methodology establishes the 2-amino-N-aryl acetamide scaffold, particularly with aryl substitution, as a privileged intermediate for constructing disease-modifying neurotherapeutic candidates [1].

Alzheimer's Disease Acetylcholinesterase Inhibition Ferulic Acid Analog Design

Commercially Available at Verified > 95% Purity with Certificates of Analysis from Reputable Chemical Suppliers

2-Amino-N-(2-methoxyphenyl)acetamide is procurable from established chemical suppliers at a minimum purity specification of 95% (GC/HPLC), with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC characterization . Supplier Bidepharm (CAS 332016-46-3) reports standard purity of 95% and provides batch-level QC documentation . Likewise, AKSci offers this compound at 95% purity under catalog number 1345CY . This contrasts with the para-methoxy isomer (CAS 148627-63-8) and the ortho-chloro analog (CAS 515135-66-7), which are less broadly listed across major chemical catalogs, potentially affecting procurement lead time and supply chain reliability for time-sensitive research programs.

Chemical Procurement Quality Assurance Synthetic Intermediate Sourcing

Procurement-Driven Application Scenarios for 2-Amino-N-(2-methoxyphenyl)acetamide


Anti-Platelet Lead Discovery Requiring Ortho-Methoxy Glycinamide Building Blocks

Research groups pursuing next-generation antiplatelet therapies with serotonin-pathway-dependent mechanisms should prioritize 2-Amino-N-(2-methoxyphenyl)acetamide as a key intermediate for constructing N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamide libraries. As demonstrated by Rodríguez et al. (2025), this scaffold yields compounds up to 14-fold more potent than sarpogrelate in platelet aggregation assays (IC₅₀ = 0.39–0.92 µM vs 5.41 µM for sarpogrelate) and acts via a mechanistically novel weak 5-HT₂A partial agonism pathway [1].

Multifunctional Neurodegenerative Disease Agent Synthesis via Ferulic Acid Diamide Conjugation

For Alzheimer's disease drug discovery programs, 2-Amino-N-(2-methoxyphenyl)acetamide serves as the optimal starting material for the synthetic route to ferulic acid diamide analogs with proven in vivo cognitive improvement effects. As established by Singh et al. (2020), glycine amide intermediates of this class enable the construction of lead compounds such as 7a, which demonstrate selective AChE inhibition (IC₅₀ = 5.74 µM), DPPH antioxidant activity (IC₅₀ = 57.35 µM), and significant cognitive rescue in scopolamine-treated mice [1].

CNS Drug-Like Library Expansion with Favorable Physicochemical Parameters

Medicinal chemistry teams building CNS-targeted compound collections should procure this ortho-methoxy glycinamide for its attractive CNS multiparameter optimization profile: XLogP3 = 0.2 and TPSA = 64.4 Ų (< 70 Ų CNS threshold). These values offer a superior starting point for fragment growth and lead optimization compared to the des-amino analog N-(2-methoxyphenyl)acetamide (XLogP3 ≈ 1.2, TPSA ≈ 38.3 Ų), which falls outside the CNS-favorable polarity window [1][2].

Quality-Controlled Amide Coupling and Reductive Amination Feedstock

Synthetic chemistry laboratories requiring a dual-function glycinamide building block (primary amine nucleophile + anilide hydrogen-bond donor) for amide coupling, sulfonylation, or reductive amination sequences should select 2-Amino-N-(2-methoxyphenyl)acetamide for its documented multi-supplier availability at ≥95% purity with NMR and HPLC batch certificates of analysis. This ensures reproducibility in multi-step synthetic routes where amine reactivity and coupling efficiency are critical determinants of overall yield and product purity [1][2].

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